molecular formula C12H23NO2 B4629993 N-cyclohexyl-2-ethoxy-N-ethylacetamide CAS No. 600140-13-4

N-cyclohexyl-2-ethoxy-N-ethylacetamide

Cat. No.: B4629993
CAS No.: 600140-13-4
M. Wt: 213.32 g/mol
InChI Key: GXWMKSQMQYHBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-2-ethoxy-N-ethylacetamide is an acetamide derivative characterized by a cyclohexyl group and an ethyl group attached to the amide nitrogen, along with an ethoxy substituent at the alpha carbon of the acetamide backbone. This compound likely exhibits moderate lipophilicity due to the ethoxy and alkyl substituents, making it relevant in pharmaceutical or agrochemical research. However, direct experimental data on its synthesis or properties are absent in the provided sources; comparisons are drawn from structurally related compounds.

Properties

IUPAC Name

N-cyclohexyl-2-ethoxy-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-3-13(12(14)10-15-4-2)11-8-6-5-7-9-11/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWMKSQMQYHBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283694
Record name N-Cyclohexyl-2-ethoxy-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600140-13-4
Record name N-Cyclohexyl-2-ethoxy-N-ethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600140-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-2-ethoxy-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-ethoxy-N-ethylacetamide typically involves the reaction of cyclohexylamine with ethyl acetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide

    Solvent: Ethanol or other suitable organic solvents

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-ethoxy-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed:

    Oxidation: Formation of N-cyclohexyl-2-ethoxyacetamide or N-cyclohexyl-2-carboxyacetamide.

    Reduction: Formation of N-cyclohexyl-2-ethoxyethylamine or N-cyclohexyl-2-ethoxyethanol.

    Substitution: Formation of N-cyclohexyl-2-chloro-N-ethylacetamide or N-cyclohexyl-2-methyl-N-ethylacetamide.

Scientific Research Applications

N-cyclohexyl-2-ethoxy-N-ethylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-ethoxy-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity, leading to changes in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, which can influence cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents Synthesis Method Key Properties References
N-Cyclohexyl-2-ethoxy-N-ethylacetamide C12H23NO2* ~225.3* Ethoxy, Amide Cyclohexyl, Ethyl, Ethoxy Not reported Inferred moderate lipophilicity -
2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride C10H21ClN2O 220.74 Amino, Amide, Hydrochloride Cyclohexyl, Ethyl, Amino PyBOP-mediated coupling White solid, water-soluble salt
N-Cyclohexyl-2-hydroxyacetamide C8H15NO2 157.21 Hydroxy, Amide Cyclohexyl, Hydroxy Not specified Predicted collision cross-section
N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide C17H24N2O2 288.18 Amide, Benzyl, Cyclohexylamino Benzyl, Cyclohexylamino Multicomponent reaction White solid, M.P. 122–124°C
N-Hexyl-2-[2-(hexylamino)-2-oxoethoxy]acetamide C16H31N2O3 299.43 Ethoxy, Amide, Secondary amine Hexyl, Hexylamino Not reported Likely high lipophilicity
METOLACHLOR-2-ETHOXY C15H22ClNO3 299.80 Ethoxy, Amide, Aromatic 2-Ethyl-6-methylphenyl, 2-methoxy-1-methylethyl Not reported Agrochemical applications

*Inferred values based on nomenclature.

Key Observations

Functional Group Impact on Properties: Ethoxy vs. Hydroxy/Amino: The ethoxy group in the target compound likely enhances lipophilicity compared to the hydroxy group in N-cyclohexyl-2-hydroxyacetamide or the polar amino group in 2-amino-N-cyclohexyl-N-ethylacetamide hydrochloride . Hydrochloride salts (e.g., ) exhibit higher water solubility due to ionic character. Substituent Bulk: Bulkier substituents (e.g., benzyl in or hexyl in ) increase molecular weight and may reduce solubility in polar solvents.

Synthesis Methods: PyBOP-mediated coupling (used for 2-amino analogs ) is a viable route for synthesizing amides with complex substituents. Multicomponent reactions (e.g., ) enable efficient assembly of heterocyclic acetamides with diverse substituents.

N-Benzyl derivatives (e.g., ) are studied for biological activities, implying possible pharmacological utility for the target compound.

Physical and Chemical Properties

  • Melting Points : N-Benzyl analogs exhibit higher melting points (122–124°C ) compared to hydrochlorides or simpler acetamides, likely due to crystalline packing from aromatic groups.
  • Solubility : Hydrochloride salts (e.g., ) are more water-soluble, while ethoxy and alkyl groups enhance organic solvent compatibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-ethoxy-N-ethylacetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-ethoxy-N-ethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.